molecular formula C16H25NO2 B015223 (-)-Tramadol CAS No. 123134-25-8

(-)-Tramadol

货号: B015223
CAS 编号: 123134-25-8
分子量: 263.37 g/mol
InChI 键: TVYLLZQTGLZFBW-GOEBONIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Tramadol is a synthetic opioid analgesic used primarily for the treatment of moderate to moderately severe pain. It is the enantiomer of Tramadol, which means it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective in pain management.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate to form the desired alcohol. The key steps include:

    Formation of the Ketone Intermediate: This is achieved through a Friedel-Crafts acylation reaction.

    Reduction: The ketone intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the alcohol.

    Resolution: The racemic mixture of Tramadol is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: This step is used to reduce the ketone intermediate to the alcohol.

    Chiral Resolution: Industrial methods often employ advanced chiral chromatography techniques to separate the enantiomers efficiently.

    Purification: The final product is purified using recrystallization or other purification techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions: (-)-Tramadol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, where this compound can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    N-oxide Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Esters: Formed through substitution reactions.

科学研究应用

Chronic Pain Management

  • Osteoarthritis : (-)-Tramadol has shown effectiveness in managing chronic pain associated with osteoarthritis. Studies indicate that it provides comparable pain relief to other opioids but with a better safety profile, particularly in elderly patients .
  • Neuropathic Pain : Its SNRI properties make this compound particularly useful in treating neuropathic pain conditions, where traditional opioids may be less effective .

Postoperative Pain Relief

  • This compound is often utilized for postoperative pain management. It has been found to provide adequate analgesia comparable to stronger opioids like pethidine, with a lower risk of adverse effects .

Combination Therapy

  • The drug is frequently used in combination with non-opioid analgesics such as acetaminophen or NSAIDs to enhance pain relief while reducing the required dose of opioids, thereby mitigating potential side effects .

Off-Label Uses

  • This compound is also employed off-label for conditions such as premature ejaculation and restless legs syndrome due to its central nervous system effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption following oral administration, with peak concentrations occurring approximately 4.9 hours post-dose. The drug is metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its analgesic effects . The elimination half-life is about 6 hours, allowing for flexible dosing schedules.

Safety Profile and Considerations

While this compound is generally well-tolerated, it carries risks similar to other opioids, including potential for tolerance, dependence, and overdose, particularly when used at high doses or in conjunction with other serotonergic medications . Monitoring for side effects such as seizures and serotonin syndrome is essential during treatment.

Case Study 1: Chronic Pain Management

A cohort study involving patients with chronic osteoarthritis demonstrated that those treated with this compound experienced significant reductions in pain scores compared to baseline measurements. The study highlighted its efficacy and safety over long-term use compared to traditional opioids .

Case Study 2: Postoperative Pain Relief

In a randomized controlled trial assessing postoperative patients, those receiving this compound reported lower pain levels and required fewer rescue doses of stronger opioids compared to those on standard opioid therapy alone. This indicates that this compound can effectively manage acute postoperative pain while minimizing opioid-related side effects .

作用机制

(-)-Tramadol exerts its effects through a dual mechanism of action:

    Opioid Receptor Agonism: this compound binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects.

    Inhibition of Norepinephrine and Serotonin Reuptake: this compound inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic properties.

Molecular Targets and Pathways:

    μ-Opioid Receptors: Primary target for its analgesic effects.

    Norepinephrine Transporters: Inhibition leads to increased norepinephrine levels.

    Serotonin Transporters: Inhibition leads to increased serotonin levels.

相似化合物的比较

    Tramadol: The racemic mixture containing both enantiomers.

    Oxycodone: Another opioid analgesic with a different chemical structure but similar analgesic properties.

    Hydrocodone: An opioid analgesic used for similar indications.

Uniqueness of (-)-Tramadol: this compound is unique due to its dual mechanism of action, which combines opioid receptor agonism with the inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective in managing pain with potentially fewer side effects compared to other opioids that act solely on opioid receptors.

生物活性

(-)-Tramadol is a synthetic opioid analgesic that is widely used for the management of moderate to severe pain. It acts primarily as a mu-opioid receptor agonist but also has additional mechanisms of action, including inhibition of norepinephrine and serotonin reuptake. This multifaceted pharmacology contributes to its analgesic effects and potential side effects. This article will explore the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, biochemical effects, and clinical implications based on diverse research findings.

Pharmacodynamics

This compound exhibits a unique profile among opioids due to its dual mechanism of action:

  • Mu-opioid Receptor Agonism : this compound binds to the mu-opioid receptors in the central nervous system (CNS), providing analgesia similar to traditional opioids.
  • Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing descending pain control pathways. The inhibition of norepinephrine uptake is more potent than that of serotonin, making it effective in treating neuropathic pain .

The binding affinities for these receptors are critical in determining its efficacy and side effect profile. Research indicates that this compound has a Ki value of approximately 1.08 μmol/L for norepinephrine transporters (hNET) and 1.19 μmol/L for serotonin transporters (hSERT) .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1-2 hours.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6, which converts it to its active metabolite M1. Genetic variations in CYP2D6 can significantly affect drug metabolism and response .
  • Elimination : The elimination half-life ranges from 5 to 7 hours, with renal excretion being the primary route for elimination.

Biochemical Effects

Research has shown that this compound can influence various biochemical parameters:

  • Inflammatory Markers : Studies indicate that tramadol administration can increase levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models, suggesting potential inflammatory responses associated with its use .
  • Oxidative Stress : Tramadol may induce oxidative stress in tissues, as evidenced by increased malondialdehyde (MDA) levels and decreased glutathione peroxidase (GPX) activity in treated rats . This oxidative stress could contribute to tissue damage over time.

Table 1: Biochemical Effects of this compound Administration

ParameterControl GroupTherapeutic Dose GroupHigh Dose Group
Sialic Acid (ng/ml)2.71 ± 0.153.35 ± 0.32Not Reported
TNF-α (pg/ml)17.89 ± 2.842.44 ± 0.24Not Reported
IL-1β (pg/ml)4.16 ± 0.33Not ReportedNot Reported
NF-KB (ng/g)0.36 ± 0.07Not ReportedNot Reported
MPO (ng/g)4.88 ± 0.52Not ReportedNot Reported

Clinical Implications

The clinical use of this compound has been associated with various outcomes:

  • Dependence and Withdrawal : There have been increasing reports of tramadol dependence despite its initial classification as having a low abuse potential. A case study documented a patient consuming up to 1400 mg daily before seeking treatment for dependence . Withdrawal symptoms can include anxiety, depression, and physical discomfort.
  • Cognitive Effects : A population-based study indicated that prolonged use of tramadol is associated with an increased risk of dementia among older adults . This raises concerns about long-term use in vulnerable populations.

Case Study: Long-Term Use and Cognitive Decline

A retrospective cohort study involving over 41,000 older adults found that those using tramadol for more than three months had higher rates of dementia compared to non-users. The incidence rates per 1000 person-years were significantly higher among long-term users, suggesting a potential link between chronic tramadol use and cognitive decline .

属性

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313414
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123134-25-8
Record name (-)-(S,S)-trans-Tramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123134-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(S,S)-trans-Tramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMADOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Tramadol
Reactant of Route 2
Reactant of Route 2
(-)-Tramadol
Reactant of Route 3
Reactant of Route 3
(-)-Tramadol
Reactant of Route 4
Reactant of Route 4
(-)-Tramadol
Reactant of Route 5
Reactant of Route 5
(-)-Tramadol
Reactant of Route 6
Reactant of Route 6
(-)-Tramadol
Customer
Q & A

A: (-)-Tramadol exerts its analgesic effects through a dual mechanism: [, ]

  • μ-Opioid Receptor Agonism: this compound acts as a weak agonist at the μ-opioid receptor, similar to morphine, but with lower affinity. This interaction inhibits pain signal transmission in the central nervous system. []
  • Monoamine Reuptake Inhibition: this compound and its metabolite, (+)-O-desmethyltramadol (M1), inhibit the reuptake of norepinephrine and serotonin in the central nervous system, further contributing to its analgesic effects. []

A: Oral this compound demonstrates a relative potency of approximately 4:1 compared to oral Morphine, suggesting that higher doses of Tramadol are required for similar analgesic effects. []

ANone: this compound has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol.

A: While specific spectroscopic data is not available in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for Tramadol analysis. []

ANone: The provided research focuses on the pharmacological aspects of this compound. Further research would be needed to explore its material compatibility and stability.

ANone: The provided research focuses on the analgesic properties of this compound and does not mention any catalytic activities.

ANone: While the provided research doesn't delve into computational modeling of this compound, such methods could be valuable for investigating its interactions with receptors and exploring potential structural modifications.

A: While the provided research doesn't explore specific SAR studies, it highlights that the metabolite (+)-O-desmethyltramadol (M1) contributes significantly to Tramadol's analgesic effects, indicating the importance of metabolic transformations for its activity. []

A: Research indicates the development of a novel chewable chocolate-based drug delivery system for Tramadol administration in children, demonstrating improved taste tolerability and reliable relative bioavailability compared to oral liquid formulations. []

ANone: While the provided research focuses on immediate applications, assessing the long-term stability of this compound under various storage conditions is crucial for pharmaceutical formulation development.

A: this compound exhibits specific pharmacokinetic properties: []

    A: Yes, genetic variations, particularly in genes encoding drug-metabolizing enzymes like CYP2D6, can significantly influence the pharmacokinetics of Tramadol. This variability contributes to interindividual differences in response and potential for adverse effects. []

    A: Yes, the pharmacokinetic profile of Tramadol can differ based on the route of administration. For instance, the absorption rate constant of the chewable tablet was significantly lower compared to oral liquid, suggesting differences in absorption kinetics. []

    A: Research has investigated the efficacy of Tramadol in various pain models: [, , , ]

    • Animal Models: Studies in Wistar rats demonstrated that tramadol minimized potential pain during post-oophorectomy, highlighting its analgesic effects in a surgical pain model. []
    • Clinical Trials: Clinical trials have compared the analgesic efficacy of Tramadol alone and in combination with other analgesics, such as paracetamol and diclofenac, in various postoperative pain settings. [, , ]

    ANone: The provided research focuses primarily on the short-term use of Tramadol for acute pain management. While the development of tolerance and dependence is a concern with long-term opioid use, the specific mechanisms of resistance to Tramadol are not extensively discussed.

    A: While the provided research focuses on therapeutic applications, it acknowledges that Tramadol can cause side effects. For instance, higher doses of Tramadol (1.5 mg/kg) combined with Paracetamol led to an increased incidence of nausea and vomiting compared to lower doses (1 mg/kg) in patients undergoing microdisectomy surgery. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。